molecular formula C15H18O3 B13842772 Loxoprofen-d3

Loxoprofen-d3

Cat. No.: B13842772
M. Wt: 249.32 g/mol
InChI Key: YMBXTVYHTMGZDW-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Loxoprofen-d3 is a deuterated form of loxoprofen, a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in musculoskeletal conditions. Loxoprofen is a propionic acid derivative and is marketed under various trade names such as Loxonin, Loxomac, and Oxeno . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of loxoprofen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Loxoprofen-d3 involves the incorporation of deuterium atoms into the loxoprofen molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the loxoprofen molecule are replaced with deuterium atoms under specific conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is essential for the characterization and quality control of this compound.

Chemical Reactions Analysis

Types of Reactions

Loxoprofen-d3 undergoes various chemical reactions, including:

    Oxidation: The conversion of the parent drug to hydroxylated metabolites.

    Reduction: The reduction of the carbonyl group to form alcohol metabolites.

    Substitution: The replacement of hydrogen atoms with deuterium atoms during synthesis.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include deuterated solvents, reducing agents such as sodium borohydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from the reactions of this compound include its active trans-alcohol metabolite and various hydroxylated and glucuronide conjugates .

Scientific Research Applications

Loxoprofen-d3 is widely used in scientific research for various applications, including:

    Pharmacokinetic Studies: To study the absorption, distribution, metabolism, and excretion of loxoprofen in the body.

    Metabolic Pathway Analysis: To identify and characterize the metabolites of loxoprofen.

    Drug Interaction Studies: To investigate the interactions of loxoprofen with other drugs and their impact on its pharmacokinetics.

    Biological Research: To study the effects of loxoprofen on various biological pathways and targets.

    Industrial Applications: To develop and optimize formulations of loxoprofen for therapeutic use

Mechanism of Action

Loxoprofen-d3, like its parent compound, is a non-selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are responsible for the formation of prostaglandins, which are mediators of pain, fever, and inflammation. By inhibiting these enzymes, this compound reduces the synthesis of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects .

Comparison with Similar Compounds

Loxoprofen-d3 is similar to other NSAIDs in the propionic acid derivatives group, such as ibuprofen and naproxen. it has unique properties that make it distinct:

Similar Compounds

This compound’s unique properties and applications make it a valuable compound in scientific research and therapeutic use. Its deuterated form allows for detailed pharmacokinetic and metabolic studies, contributing to a better understanding of its effects and interactions.

Properties

Molecular Formula

C15H18O3

Molecular Weight

249.32 g/mol

IUPAC Name

3,3,3-trideuterio-2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid

InChI

InChI=1S/C15H18O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13H,2-4,9H2,1H3,(H,17,18)/i1D3

InChI Key

YMBXTVYHTMGZDW-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O

Origin of Product

United States

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